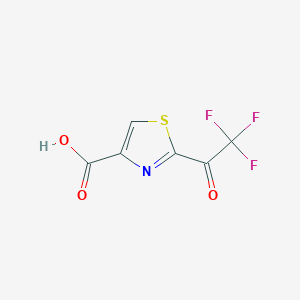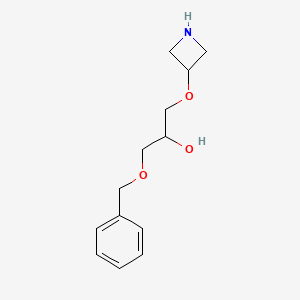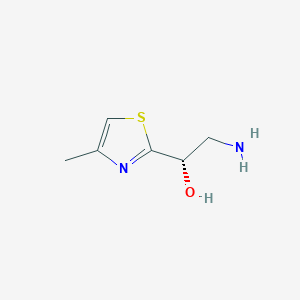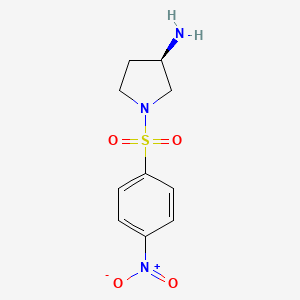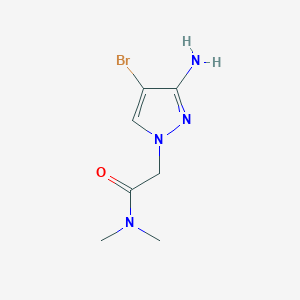
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an amino group, a bromo substituent, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromo substituent can be replaced by other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogen derivatives with the bromo group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The amino group and bromo substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylacetamide moiety differentiates it from other similar compounds and may influence its solubility, stability, and reactivity.
Properties
Molecular Formula |
C7H11BrN4O |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H11BrN4O/c1-11(2)6(13)4-12-3-5(8)7(9)10-12/h3H,4H2,1-2H3,(H2,9,10) |
InChI Key |
LSHGAAANRWWUCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
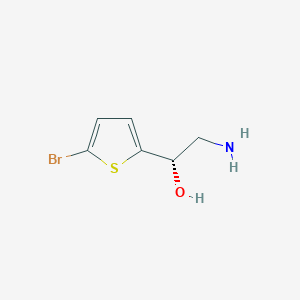
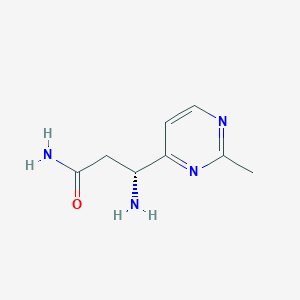
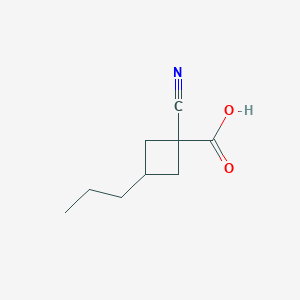
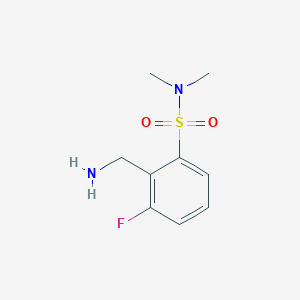
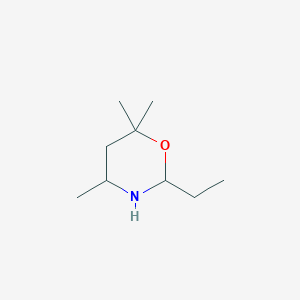
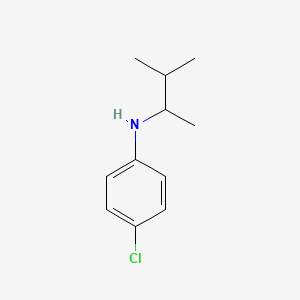
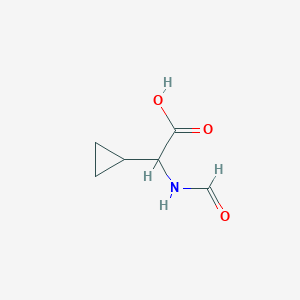
![3-[(5-Chlorothiophen-3-yl)methoxy]azetidine](/img/structure/B13071557.png)
![(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
